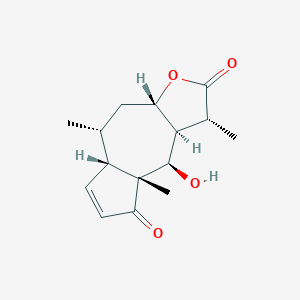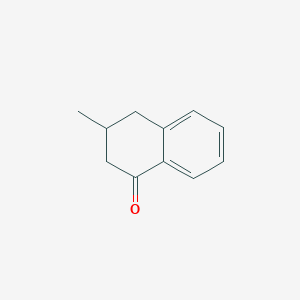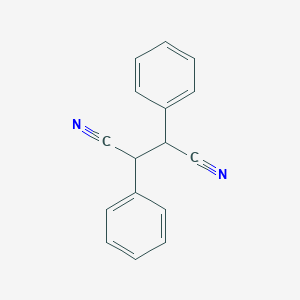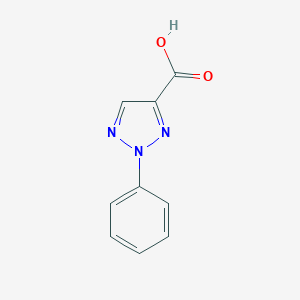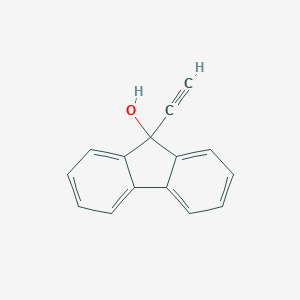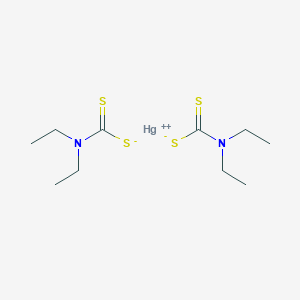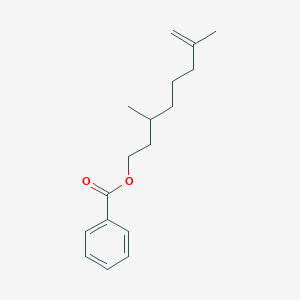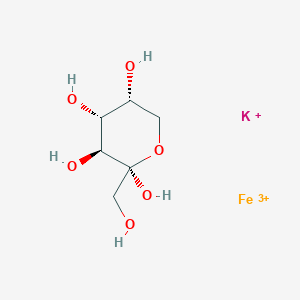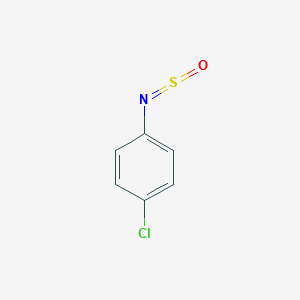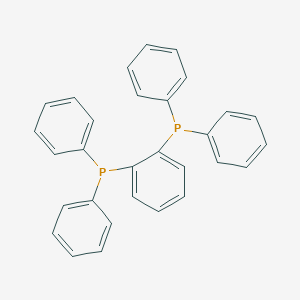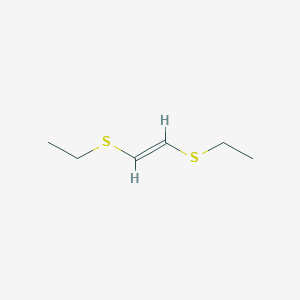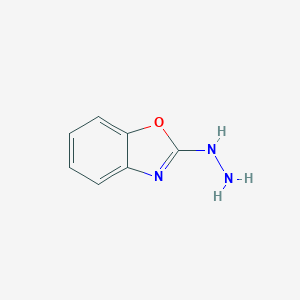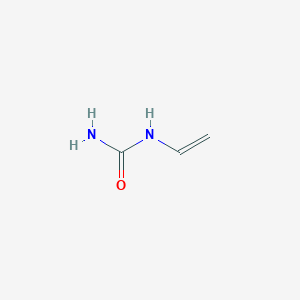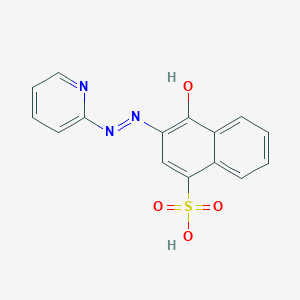
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid (HPNS) is a chemical compound that has been widely used in scientific research. It is a water-soluble, yellow-orange dye that has a high affinity for metal ions such as zinc, copper, and nickel. HPNS has been used as a chelating agent to isolate and study metalloproteins, as well as a fluorescent probe to detect metal ions in biological samples.
作用機序
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid binds to metal ions through its pyridylazo moiety, forming stable complexes. The resulting complexes can be studied using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used in electrochemical studies of metal ions.
生化学的および生理学的効果
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been used in various in vitro and in vivo studies without adverse effects.
実験室実験の利点と制限
One of the major advantages of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in lab experiments is its high affinity for metal ions, which allows for the isolation and study of metalloproteins. Its fluorescent properties also make it a useful tool for detecting metal ions in biological samples. However, one limitation of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid is its sensitivity to pH and temperature, which can affect its ability to bind to metal ions.
将来の方向性
There are several future directions for the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in scientific research. One area of interest is the development of new fluorescent probes based on 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid for the detection of metal ions in biological samples. Another area of research is the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in electrochemical studies of metal ions. Additionally, 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid could be used in the development of new metal-based drugs for the treatment of various diseases.
科学的研究の応用
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been widely used in scientific research due to its ability to chelate metal ions and its fluorescent properties. It has been used to study the structure and function of metalloproteins, as well as the role of metal ions in biological systems. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used as a fluorescent probe to detect metal ions in biological samples, such as blood and urine.
特性
CAS番号 |
10558-11-9 |
|---|---|
製品名 |
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid |
分子式 |
C15H11N3O4S |
分子量 |
329.3 g/mol |
IUPAC名 |
4-hydroxy-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-15-11-6-2-1-5-10(11)13(23(20,21)22)9-12(15)17-18-14-7-3-4-8-16-14/h1-9,19H,(H,20,21,22) |
InChIキー |
QGTXAFOWWUMYSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
その他のCAS番号 |
10558-11-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
